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Compound of Interest

4-Hydroxy-2-methylquinoline-6-
Compound Name:
carboxylic acid

Cat. No.: B025065

This guide provides an in-depth technical overview of the spectroscopic methodologies used to
characterize 4-Hydroxy-2-methylquinoline-6-carboxylic acid. Designed for researchers,
scientists, and professionals in drug development, this document synthesizes foundational
principles with practical, field-proven insights into nuclear magnetic resonance (NMR), infrared
(IR), and mass spectrometry (MS) analysis. While complete, experimentally-verified spectra for
this specific molecule are not widely published, this guide will establish the expected
spectroscopic features based on the known behavior of quinoline derivatives and fundamental
chemical principles.

Introduction

4-Hydroxy-2-methylquinoline-6-carboxylic acid is a quinoline derivative, a class of
heterocyclic compounds of significant interest in medicinal chemistry due to their broad range
of biological activities.[1][2][3][4] Accurate structural elucidation and purity assessment are
paramount in the development of any new chemical entity. Spectroscopic techniques provide
the necessary tools for this, offering a non-destructive view into the molecular architecture. This
guide will detail the expected spectroscopic data for the title compound and the experimental
workflows to obtain them.

The molecular structure of 4-Hydroxy-2-methylquinoline-6-carboxylic acid, with its key
functional groups, is the basis for interpreting its spectroscopic data. The tautomerism between
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the 4-hydroxyquinoline and 4-quinolone forms is a critical consideration, with the quinolone
form often predominating.

Caption: Molecular Structure of 4-Hydroxy-2-methylquinoline-6-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen
framework of an organic molecule.

'H NMR Spectroscopy

The proton NMR spectrum will reveal the number of distinct proton environments, their
electronic surroundings, and their proximity to other protons.

Expected 'H NMR Data (Predicted)
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Chemical Shift

Multiplicity
(3, ppm)

Integration

Assignment

Rationale

~11-13 brs

1H

COOH

The acidic proton
of the carboxylic
acid is expected
to be a broad
singlet at a very
downfield
chemical shift
due to hydrogen
bonding and

exchange.

~10-12 brs

1H

OH/NH

The proton on
the C4-hydroxyl
group (or N-H in
the quinolone
tautomer) will
also be a broad
singlet, with its
chemical shift
highly dependent
on the solvent
and

concentration.

~8.0-8.5 d

1H

H5

This proton is
ortho to the
electron-
withdrawing
carboxylic acid
group, leading to
a significant
downfield shift. It
will appear as a
doublet due to

coupling with H7.
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~7.8-8.2 dd

1H

H7

This proton is
coupled to both
H5 and H8,
resulting in a
doublet of

doublets.

~7.4-7.8 d

1H

H8

This proton,
being furthest
from the strongly
activating/deactiv
ating groups on
the other ring,
will be the most
upfield of the
aromatic protons
on the carboxylic
acid-bearing ring.
It will be a
doublet from

coupling to H7.

~6.2-6.5 S

1H

H3

The proton at the
C3 position is a
singlet and is
expected to be
relatively upfield
for an aromatic
proton due to the
influence of the
adjacent

hydroxyl/keto
group.

~2.4-2.7 S

3H

CHs

The methyl
protons at the C2
position are
expected to

appear as a
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sharp singlet in a
region typical for
methyl groups
attached to an

aromatic ring.

13C NMR Spectroscopy

The carbon NMR spectrum provides information on the number of unique carbon
environments.

Expected 3C NMR Data (Predicted)
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Chemical Shift (6, ppm) Assignment Rationale

In the predominant quinolone

tautomer, the C4 carbonyl

> 170 C=0 (Quinolone) _ o
carbon will be significantly
downfield.
The carboxylic acid carbonyl
~165-170 COOH carbon is expected in this

region.

The carbon bearing the methyl
~150-160 Cc2 group and adjacent to the

nitrogen will be downfield.

A quaternary carbon in the

~140-145 C8a ]

aromatic system.

Another quaternary carbon at
~135-140 C4a o )

the ring junction.
~125-135 C5, C7 Aromatic CH carbons.

The carbon attached to the
~120-125 C6 _ _

carboxylic acid group.
~115-120 C8 Aromatic CH carbon.

The carbon at the C3 position,
~100-110 C3 influenced by the adjacent

oxygen-bearing carbon.

The methyl carbon is expected
~20-25 CHs _ ) _ _ _
in the typical aliphatic region.

Experimental Protocol for NMR

o Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a
deuterated solvent (e.g., DMSO-ds, as the compound has acidic protons that would
exchange in D20 or CDs0D). The choice of DMSO-ds is strategic as it allows for the
observation of exchangeable protons (OH and COOH).
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 Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better

signal dispersion and resolution.

o Data Acquisition: Acquire a standard *H spectrum. Subsequently, acquire a 3C{*H} spectrum.

For more detailed structural confirmation, 2D NMR experiments such as COSY (to establish
H-H correlations) and HSQC/HMBC (to establish C-H one-bond and long-range correlations)

are highly recommended.

NMR Experimental Workflow

Sample Prep: Analyze proton
(5-10 mg in 0.6 ML DMSO-d6)

Analyze carbon framework

quisition
T ————»

13C{1H} NMR Acquisition

nnnnnnnnnnnnnnnnnnnnn

2D NMR (COSY, HSQC, HMBC)
(Optional but Recommended)

Click to download full resolution via product page

Caption: A typical workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the

absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Expected IR Data
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Frequency Range (cm™?) Vibration Type Functional Group
3300-2500 (broad) O-H stretch Carboxylic acid O-H
~3100-3000 C-H stretch Aromatic C-H

~2950-2850 C-H stretch Methyl C-H

~1700-1680 C=0 stretch Carboxylic acid C=0
~1650-1630 C=0 stretch Quinolone C=0

~1600-1450 C=C and C=N stretch Aromatic ring vibrations
~1300-1200 C-O stretch Carboxylic acid/Phenol
~900-675 C-H bend Aromatic out-of-plane bending

The broadness of the O-H stretch is a key indicator of the hydrogen-bonded carboxylic acid.
The presence of two distinct carbonyl peaks would provide strong evidence for the quinolone
tautomer.

Experimental Protocol for IR

o Sample Preparation: For a solid sample, the most common method is Attenuated Total
Reflectance (ATR), where a small amount of the solid is pressed against a crystal (e.qg.,
diamond or germanium). Alternatively, a KBr pellet can be prepared by grinding a small
amount of the sample with potassium bromide and pressing it into a transparent disk.

¢ Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is the standard
instrument.

» Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is
first recorded. Then, the sample spectrum is recorded. The instrument software automatically
ratios the sample spectrum against the background to produce the final absorbance or
transmittance spectrum.

Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in confirming its identity.

Expected Mass Spectrometry Data

The molecular formula of 4-Hydroxy-2-methylquinoline-6-carboxylic acid is C11HsNOs3, with
a monoisotopic mass of 203.0582 g/mol .[5][6][7]

Predicted High-Resolution MS Data

Adduct Calculated mi/z
[M+H]* 204.0655
[M+Na]* 226.0475
[M-H]~ 202.0510

Data predicted by computational tools and available on databases like PubChem.[8]
Fragmentation Analysis

In an MS/MS experiment, the parent ion ([M+H]* or [M-H]~) would be isolated and fragmented.
Key fragmentations would likely involve:

¢ Loss of H20 (18 Da): From the carboxylic acid and hydroxyl groups.
e Loss of CO (28 Da) or COz (44 Da): From the carboxylic acid or quinolone ring.

e Loss of 'OH (17 Da) or 'COOH (45 Da): Radical loss from the carboxylic acid group.
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m/z = 204.07

[M+H - H20]+ [M+H - CO2]+
m/z = 186.06 m/z = 160.08

[M+H - H20 - COJ+
m/z = 158.06
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b025065#spectroscopic-data-nmr-ir-ms-
of-4-hydroxy-2-methylquinoline-6-carboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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